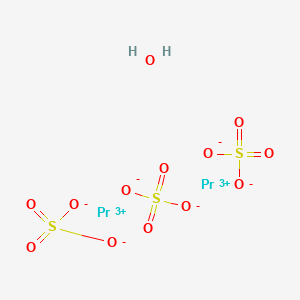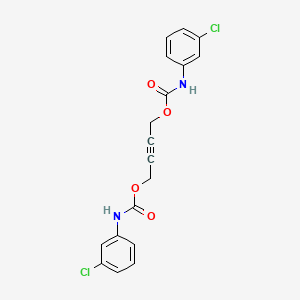
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chloromethyl groups attached to a cyclopropane ring, which is further substituted with four cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile typically involves the cyclization of pentaerythritol trichlorohydrin with a non-organic base such as sodium hydroxide . This reaction forms the cyclopropane ring with the chloromethyl groups in place. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar cyclization reactions are scaled up using batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as azides, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium azide for substitution reactions and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reaction with sodium azide can produce azidomethyl derivatives .
Wissenschaftliche Forschungsanwendungen
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism by which 3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile exerts its effects is primarily through its reactivity with nucleophiles and other reactive species. The chloromethyl groups are particularly reactive, allowing for a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(chloromethyl)oxetane: This compound is similar in structure but contains an oxetane ring instead of a cyclopropane ring.
2,6-Bis(chloromethyl)pyridine: Another compound with chloromethyl groups, but with a pyridine ring.
Bis(chloromethyl)dimethylsilane: Contains chloromethyl groups attached to a silicon atom.
Eigenschaften
Molekularformel |
C9H4Cl2N4 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
3,3-bis(chloromethyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-1-7(2-11)8(3-12,4-13)9(7,5-14)6-15/h1-2H2 |
InChI-Schlüssel |
MMQPRUHHJONZCH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1(C(C1(C#N)C#N)(C#N)C#N)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


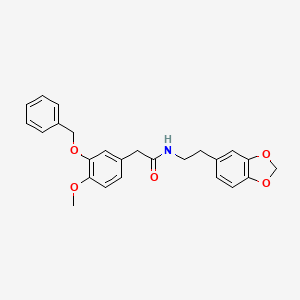
![(5Z)-3-hexyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077485.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15077500.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077512.png)
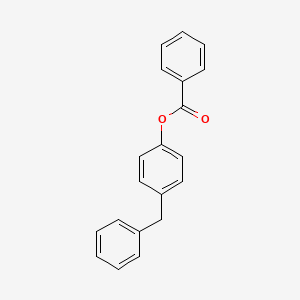
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)
![Methyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077531.png)
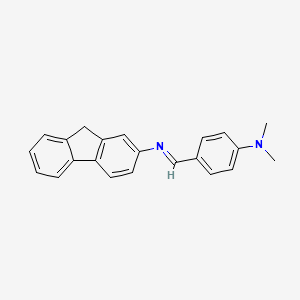
![N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15077534.png)
![Isopropyl (2E)-2-(4-tert-butylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077542.png)
